2-(2,3-Difluorophenyl)acetaldehyde

Description

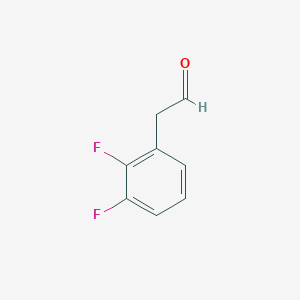

2-(2,3-Difluorophenyl)acetaldehyde (CAS: 866342-07-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. Its structure features a phenyl ring substituted with fluorine atoms at the 2- and 3-positions, attached to an acetaldehyde moiety. This compound is typically stored under inert atmospheres at temperatures below -20°C due to its reactive aldehyde group, which is prone to oxidation and nucleophilic reactions . It is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry.

Properties

IUPAC Name |

2-(2,3-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICAEWXRAVHTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627452 | |

| Record name | (2,3-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866342-07-6 | |

| Record name | (2,3-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)acetaldehyde typically involves the fluorination of phenylacetaldehyde derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(2,3-Difluorophenyl)acetic acid.

Reduction: 2-(2,3-Difluorophenyl)ethanol.

Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Difluorophenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-(2,3-Difluorophenyl)acetaldehyde and related fluorinated phenyl derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Application | Hazard Profile |

|---|---|---|---|---|---|

| This compound | C₈H₆F₂O | 156.13 | Aldehyde, difluorophenyl | Synthetic intermediate | H302 (harmful if swallowed) |

| Goxalapladib (CAS: 412950-27-7) | C₄₀H₃₉F₅N₄O₃ | 718.80 | Amide, naphthyridine, trifluoromethyl | Atherosclerosis treatment | Not explicitly reported |

| EP 4374877 A2 Compound (Example 109) | Complex* | ~900 (estimated) | Carboxamide, spiro ring, pyrimidine | Therapeutic agent (unspecified) | Not explicitly reported |

*The EP 4374877 compound contains a highly complex structure with multiple fluorinated and heterocyclic groups, including a spiro ring and pyrimidine moiety .

Pharmacological and Industrial Relevance

- This compound : Primarily a building block for synthesizing fluorinated pharmaceuticals or agrochemicals. Its simplicity allows for scalable production.

- EP 4374877 Compound : Represents advanced medicinal chemistry strategies where fluorinated phenyl groups are critical for target engagement and selectivity .

Key Research Findings

Fluorine’s Role : Fluorine atoms in the 2- and 3-positions of the phenyl ring enhance electronic effects, influencing reactivity (in intermediates like this compound) and biological activity (in drugs like Goxalapladib) .

Synthetic Complexity : While this compound is synthesized in fewer steps, Goxalapladib and the EP 4374877 compound require advanced methodologies, such as palladium-catalyzed couplings or spiro ring formations .

Applicability : The aldehyde derivative’s simplicity contrasts with the target-specific designs of larger fluorinated pharmaceuticals, underscoring its role as a versatile intermediate.

Biological Activity

2-(2,3-Difluorophenyl)acetaldehyde, with the chemical formula CHFO and CAS Number 866342-07-6, is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an acetaldehyde moiety. The presence of fluorine atoms can significantly influence the compound's reactivity and biological activity due to their electronegative nature.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer potential : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation in vitro.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

- Enzyme inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Cell signaling modulation : It may influence signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cells | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at concentrations below 100 µM, suggesting its potential as an antibacterial agent.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound reduced cell viability with an IC value ranging from 10 to 20 µM. This indicates a promising avenue for further development as an anticancer drug.

Toxicological Profile

While exploring its biological activity, it is essential to consider the compound's safety profile. Initial toxicity assessments indicate moderate toxicity levels, with LD values comparable to other aldehydes. Further studies are necessary to fully understand its safety and side effects in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.